molecular formula C11H18ClN7O B1214207 5-(N-Methyl-N-isobutyl)amiloride CAS No. 96861-65-3

5-(N-Methyl-N-isobutyl)amiloride

Cat. No.: B1214207
CAS No.: 96861-65-3
M. Wt: 299.76 g/mol
InChI Key: RVIUMPLAOXSSGN-UHFFFAOYSA-N
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Description

5-(N-Methyl-N-isobutyl)amiloride is a potent and selective inhibitor of the epithelial sodium channel (ENaC). It is a derivative of amiloride, a well-known diuretic agent. This compound is primarily used in scientific research to study various physiological processes, including sodium ion transport and regulation of blood pressure .

Scientific Research Applications

5-(N-Methyl-N-isobutyl)amiloride has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

5-(N-Methyl-N-isobutyl)amiloride plays a crucial role in biochemical reactions by blocking the Na+/H+ antiport. This inhibition affects the transport of sodium ions across cell membranes, which is essential for maintaining cellular homeostasis . The compound interacts with several enzymes and proteins, including the epithelial sodium channel (ENaC), by binding to its extracellular domain and blocking the passage of sodium ions through the channel pore . This interaction is vital for understanding the regulation of sodium reabsorption and its implications in various physiological processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Na+/H+ antiport, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to reduce sodium reabsorption in the kidney, which can impact blood pressure regulation and fluid balance . Additionally, this compound has been utilized to study early cellular responses to acidosis and its potential antitumor properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the extracellular domain of the epithelial sodium channel (ENaC), thereby blocking the passage of sodium ions through the channel pore . This inhibition leads to a reduction in sodium reabsorption, which is crucial for maintaining electrolyte homeostasis . The compound also affects the Na+/H+ antiport, which plays a role in regulating intracellular pH and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium reabsorption and regulates blood pressure and fluid balance . At higher doses, it may exhibit toxic or adverse effects, including potential cardiodepression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the regulation of sodium and hydrogen ion transport . The compound interacts with enzymes and cofactors that play a role in maintaining cellular homeostasis and electrolyte balance . Its effects on metabolic flux and metabolite levels are essential for understanding its impact on cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in research and clinical settings.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 5-(N-Methyl-N-isobutyl)amiloride involves several steps. The starting material is typically amiloride, which undergoes a series of chemical reactions to introduce the N-methyl and N-isobutyl groups. The reaction conditions often include the use of organic solvents such as methanol and chloroform, and the reactions are carried out under controlled temperatures .

The purity of the final product is usually ensured through techniques such as thin-layer chromatography (TLC) and recrystallization .

Chemical Reactions Analysis

5-(N-Methyl-N-isobutyl)amiloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .

Comparison with Similar Compounds

5-(N-Methyl-N-isobutyl)amiloride is unique in its potent and selective inhibition of the epithelial sodium channel (ENaC). Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications in research and medicine.

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIUMPLAOXSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242594
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96861-65-3
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N-Methyl-N-isobutyl)Ã?amiloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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